(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol
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Overview
Description
®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is a chiral compound with a complex structure that includes a pyrrolidine ring, an aminobenzyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide and an amine.
Attachment of the Phenylmethanol Moiety: The final step involves the addition of the phenylmethanol group through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structure allows for the exploration of stereochemical effects on biological activity.
Medicine
In medicinal chemistry, ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The aminobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and phenylmethanol moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
®-((2R,5S)-5-(4-hydroxybenzyl)pyrrolidin-2-yl)(phenyl)methanol: This compound has a hydroxyl group instead of an amino group, which can lead to different chemical reactivity and biological activity.
®-((2R,5S)-5-(4-methylbenzyl)pyrrolidin-2-yl)(phenyl)methanol: The presence of a methyl group can affect the compound’s steric properties and its interactions with molecular targets.
Uniqueness
®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is unique due to its specific combination of functional groups and chiral centers. This unique structure allows for specific interactions with biological targets and provides opportunities for the development of novel therapeutic agents.
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
(R)-[(2R,5S)-5-[(4-aminophenyl)methyl]pyrrolidin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C18H22N2O/c19-15-8-6-13(7-9-15)12-16-10-11-17(20-16)18(21)14-4-2-1-3-5-14/h1-9,16-18,20-21H,10-12,19H2/t16-,17+,18+/m0/s1 |
InChI Key |
CBVGYKIYIAYXTO-RCCFBDPRSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)N)[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)N)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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